molecular formula C22H26N4O4 B11558241 N'~1~,N'~6~-bis[(E)-(3-methoxyphenyl)methylidene]hexanedihydrazide

N'~1~,N'~6~-bis[(E)-(3-methoxyphenyl)methylidene]hexanedihydrazide

Cat. No.: B11558241
M. Wt: 410.5 g/mol
InChI Key: VCQOJSHUAUMMTK-DFEHQXHXSA-N
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Description

N’~1~,N’~6~-bis[(E)-(3-methoxyphenyl)methylidene]hexanedihydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of two methoxyphenyl groups attached to a hexanedihydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~6~-bis[(E)-(3-methoxyphenyl)methylidene]hexanedihydrazide typically involves the reaction of hexanedihydrazide with 3-methoxybenzaldehyde under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a catalyst like acetic acid is often used to facilitate the reaction. The mixture is refluxed for several hours to ensure complete reaction, and the product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~6~-bis[(E)-(3-methoxyphenyl)methylidene]hexanedihydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’~1~,N’~6~-bis[(E)-(3-methoxyphenyl)methylidene]hexanedihydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N’~1~,N’~6~-bis[(E)-(3-methoxyphenyl)methylidene]hexanedihydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methoxyphenyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~,N’~6~-bis[(E)-(4-hydroxyphenyl)methylidene]hexanedihydrazide
  • N’~1~,N’~6~-bis[(E)-(4-methoxyphenyl)acetyl]hexanedihydrazide
  • N’~1~,N’~6~-bis[(E)-(4-dimethylaminophenyl)methylidene]hexanedihydrazide

Uniqueness

N’~1~,N’~6~-bis[(E)-(3-methoxyphenyl)methylidene]hexanedihydrazide is unique due to the presence of the 3-methoxyphenyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s solubility, stability, and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

IUPAC Name

N,N'-bis[(E)-(3-methoxyphenyl)methylideneamino]hexanediamide

InChI

InChI=1S/C22H26N4O4/c1-29-19-9-5-7-17(13-19)15-23-25-21(27)11-3-4-12-22(28)26-24-16-18-8-6-10-20(14-18)30-2/h5-10,13-16H,3-4,11-12H2,1-2H3,(H,25,27)(H,26,28)/b23-15+,24-16+

InChI Key

VCQOJSHUAUMMTK-DFEHQXHXSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)CCCCC(=O)N/N=C/C2=CC(=CC=C2)OC

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)CCCCC(=O)NN=CC2=CC(=CC=C2)OC

Origin of Product

United States

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